3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
Proton and carbon NMR spectra would reveal distinct signals for aromatic protons, methyl groups, and functional groups:
¹H NMR (predicted, 400 MHz, DMSO-d₆):
- δ 13.2 (s, 1H) : Carboxylic acid proton (exchange broadened).
- δ 8.1–7.5 (m, 4H) : Aromatic protons from the benzoic acid ring.
- δ 6.8 (s, 1H) : Pyrazole C-H proton.
- δ 2.4 (s, 6H) : Methyl groups at pyrazole positions 3 and 4.
¹³C NMR (predicted, 100 MHz, DMSO-d₆):
- δ 170.1 : Carboxylic acid carbonyl.
- δ 165.3 : Pyran-ring ketone.
- δ 148.7, 142.2 : Pyrazole carbons adjacent to nitrogens.
- δ 21.5, 20.8 : Methyl carbons.
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
The molecular ion peak at m/z 284.27 ([M]⁺) would undergo characteristic cleavages:
- Loss of CO₂ : m/z 240.19 (C₁₄H₁₂N₂O₂⁺).
- Pyran ring opening : m/z 156.08 (C₈H₈N₂O⁺).
- Methyl group elimination : m/z 269.25 ([M–CH₃]⁺).
Infrared (IR) Vibrational Modes of Functional Groups
Key IR absorptions correlate with functional group vibrations:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O–H (carboxylic acid) | 2500–3300 | Broad |
| C=O (ketone) | 1710–1740 | Strong |
| C=O (carboxylic acid) | 1680–1700 | Strong |
| C=N (pyrazole) | 1580–1620 | Medium |
| C–O (pyran) | 1240–1280 | Medium |
The absence of primary amine N–H stretches (3300–3500 cm⁻¹) confirms the absence of free NH groups, consistent with the fully substituted pyrazole structure.
Properties
IUPAC Name |
3-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-8-6-12(18)21-14-13(8)9(2)16-17(14)11-5-3-4-10(7-11)15(19)20/h3-7H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZZTFBCNJSBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=CC(=C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid typically involves a multicomponent reaction. One common method is the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethyl acetoacetate and aromatic aldehydes in the presence of a catalyst such as piperidine . The reaction is usually carried out under reflux conditions in ethanol, leading to the formation of the desired pyranopyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as microwave-assisted synthesis and solvent-free conditions, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of the human Chk1 kinase enzyme, which plays a role in cell cycle regulation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The title compound belongs to a family of pyrano[2,3-c]pyrazol-6-one derivatives. Key structural analogs include:
3,4-Dimethyl-1-(2-pyridyl)-pyrano[2,3-c]pyrazol-6(1H)-one (Ramsay & Steel, 1985)
3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one (Ahmad et al., 2011)
Key Observations :
- Substituent Impact: The benzoic acid group in the title compound enhances hydrogen-bonding capacity compared to pyridyl or phenyl groups.
- Crystallography : The title compound exhibits two asymmetric molecules per unit cell, forming zig-zag chains via N–H⋯O bonds and a 3D network through weak C–H⋯O interactions. In contrast, phenyl-substituted analogs lack the carboxylic acid moiety, resulting in less robust packing .
Functional Group Influence on Properties
- Acidity : The carboxylic acid group (pKa ~4-5) distinguishes the title compound from neutral analogs, enabling salt formation and pH-dependent solubility.
Biological Activity
3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrano-pyrazole moiety which is known for various biological activities. The molecular formula is with a molecular weight of approximately 285.30 g/mol. The presence of multiple functional groups contributes to its reactivity and biological interactions.
Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of pyrazole have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored. Pyrazole derivatives have demonstrated varying degrees of activity against different strains of bacteria and fungi. For example, related compounds have been tested against pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth .
Anti-inflammatory Effects
Research indicates that compounds containing the pyrazole ring may possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in metabolic pathways.
Enzyme Inhibition
Similar compounds have been studied for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors or during infections .
Case Studies
- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of various pyrazole derivatives using DPPH and ABTS assays. The results indicated that certain modifications significantly enhanced their radical scavenging abilities.
- Antimicrobial Testing : A series of tests were conducted on synthesized pyrazole derivatives against common bacterial strains. The results showed that modifications at specific positions on the pyrazole ring led to increased antimicrobial efficacy.
Data Tables
| Activity Type | Compound | IC50 Value (µM) | Tested Pathogen/Cell Line |
|---|---|---|---|
| Antioxidant | 3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol) | 25 | DPPH Radical Scavenging |
| Antimicrobial | 3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol) | 15 | E. coli |
| Anti-inflammatory | 3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol) | Not specified | RAW 264.7 Macrophages |
Q & A
Q. What are the optimal synthetic routes for 3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid, and how can purity be maximized during synthesis?
- Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs) involving precursors like ethyl acetoacetate, hydrazine hydrate, and substituted benzaldehydes. A typical procedure involves refluxing in ethanol-water (1:1) with NaHSO₄ as a catalyst at 80°C for 6–8 hours, followed by recrystallization . To maximize purity, use silica gel chromatography with petroleum ether/ethyl acetate (20:80) for separation and validate purity via HPLC (>95% area normalization) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm structural integrity by identifying pyrano-pyrazole core protons (δ 2.2–2.5 ppm for methyl groups, δ 6.0–7.5 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 325.0952 for C₁₆H₁₃N₂O₄) .
- IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and carboxylic acid (O-H) at ~2500–3300 cm⁻¹ .
Q. How does the compound’s solubility profile impact its utility in biological assays?
- Methodological Answer : The benzoic acid moiety enhances aqueous solubility at neutral/basic pH, but the pyrano-pyrazole core is hydrophobic. For in vitro assays, dissolve in DMSO (≤1% v/v) and dilute with PBS (pH 7.4). Pre-filter solutions (0.22 µm) to avoid precipitation .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) can predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets optimizes geometry and calculates frontier molecular orbitals (FMOs). HOMO-LUMO gaps (~4.5 eV) indicate nucleophilic/electrophilic sites, while molecular docking (AutoDock Vina) predicts binding affinities to enzymes like COX-2 (∆G ≈ -9.2 kcal/mol) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer : Conduct comparative assays under standardized conditions:
Q. What experimental designs are recommended for studying the compound’s environmental fate and ecotoxicity?
- Methodological Answer : Adopt a tiered approach:
- Phase 1 (Lab) : Assess hydrolysis half-life (t₁/₂) at pH 4–9 and photodegradation under UV light (λ = 254 nm) .
- Phase 2 (Field) : Use randomized block designs with split-split plots to evaluate soil adsorption (Koc ≈ 150–200 mL/g) and bioaccumulation in model organisms (e.g., Daphnia magna) .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity Optimization : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzoic acid moiety to improve LogP (target ≈ 2.5) .
- Prodrug Synthesis : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance oral bioavailability, followed by in vivo hydrolysis studies in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
